4-Chloro-N-(3-hydroxypropyl)cinnamamide
Description
Properties
CAS No. |
43196-33-4 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+ |
InChI Key |
IBPICLCQJXBWSS-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cinnamamide double bond can be reduced to form saturated amides.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted cinnamamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Potential use in the treatment of infections caused by Helicobacter pylori.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-N-(3-hydroxypropyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Selected Analogues
Table 2. Physicochemical Properties of Analogues
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-N-(3-hydroxypropyl)cinnamamide with high purity?
- Methodological Answer : The compound can be synthesized via an amide coupling reaction between 4-chlorocinnamic acid and 3-hydroxypropylamine. Use coupling agents like HATU or DCC to activate the carboxylic acid group. Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (≥98% purity threshold) . Monitor reaction progress via TLC and optimize reaction time and temperature (e.g., 0–24 hours at 25–60°C) to minimize byproducts.
Q. How can researchers characterize the structural conformation of 4-Chloro-N-(3-hydroxypropyl)cinnamamide?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Use and NMR to confirm the presence of the chloro-substituted aromatic ring, hydroxypropyl chain, and amide bond. Solvent choice (e.g., DMSO-d6) should avoid proton exchange interference with the hydroxyl group .
- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in a solvent system like ethanol/water. Refinement parameters (R-factor < 0.05) ensure accuracy in bond lengths and angles .
Q. What stability considerations are critical for storing 4-Chloro-N-(3-hydroxypropyl)cinnamamide in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C; humidity: 40–80% RH). Use TGA/DSC to assess thermal degradation thresholds and HPLC to monitor hydrolytic degradation (amide bond stability). Store in airtight, light-resistant containers with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 4-Chloro-N-(3-hydroxypropyl)cinnamamide?
- Methodological Answer : Apply a 2 factorial design to evaluate variables: catalyst concentration (0.5–1.5 equiv.), solvent polarity (DMF vs. THF), and temperature (25–60°C). Use ANOVA to identify significant factors affecting yield and purity. For example, higher catalyst loading in DMF may improve coupling efficiency but increase purification complexity .
Q. What computational strategies predict the reactivity of 4-Chloro-N-(3-hydroxypropyl)cinnamamide in medicinal chemistry applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to target enzymes or receptors. Validate predictions with in vitro assays, correlating computational ΔG values with experimental IC data .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for 4-Chloro-N-(3-hydroxypropyl)cinnamamide?
- Methodological Answer : Cross-validate with alternative techniques:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, distinguish amide proton shifts from solvent artifacts .
Q. What experimental approaches assess the compound’s adsorption and reactivity on indoor surfaces for environmental chemistry studies?
- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like glass or polymers. Expose surfaces to controlled humidity and oxidants (e.g., ozone), then analyze degradation products via GC-MS. Compare results with computational models of surface interactions .
Q. How can AI-driven tools enhance the development of derivatives of 4-Chloro-N-(3-hydroxypropyl)cinnamamide?
- Methodological Answer : Train machine learning models on existing SAR data to predict bioactivity or solubility. Use platforms like COMSOL Multiphysics for reaction simulation, optimizing parameters like flow rates in microreactors. Autonomous experimentation platforms (e.g., AI-controlled robotic systems) can iteratively refine synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
